molecular formula C6H3BrCl2FN B14112667 2-Bromo-4,6-dichloro-3-fluoroaniline

2-Bromo-4,6-dichloro-3-fluoroaniline

Cat. No.: B14112667
M. Wt: 258.90 g/mol
InChI Key: BCWPWMUKCXWGOV-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloro-3-fluoroaniline is a polyhalogenated aniline derivative with the molecular formula C₆H₂BrCl₂FN. The compound’s reactivity and applications are influenced by the positions of bromine (2-), chlorine (4,6-), and fluorine (3-) substituents, which modulate electronic effects, solubility, and intermolecular interactions.

Properties

Molecular Formula

C6H3BrCl2FN

Molecular Weight

258.90 g/mol

IUPAC Name

2-bromo-4,6-dichloro-3-fluoroaniline

InChI

InChI=1S/C6H3BrCl2FN/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2

InChI Key

BCWPWMUKCXWGOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)N)Cl

Origin of Product

United States

Preparation Methods

Structural Considerations and Halogenation Challenges

Molecular Architecture and Reactivity

The target compound features a benzene ring with bromine (position 2), chlorine (positions 4 and 6), fluorine (position 3), and an amino group (position 1). The electronic effects of substituents critically influence reaction pathways:

  • The amino group (-NH₂) is strongly activating and ortho/para-directing, necessitating protection (e.g., acetylation) to avoid uncontrolled electrophilic substitution.
  • Fluorine at position 3 exerts an electron-withdrawing inductive effect, deactivating the ring but offering meta-directing influence.
  • Chlorine and bromine at adjacent positions introduce steric hindrance, complicating subsequent substitutions.
Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₆H₃BrCl₂FN
Molecular Weight 258.90 g/mol
LogP 3.48
Hydrogen Bond Donors 1

Synthetic Routes and Methodological Innovations

Sequential Halogenation with Amino Protection

A widely adopted strategy involves acetylation of the amino group to mitigate its activating effects, followed by directed halogenation:

Step 1: Acetylation of 3-Fluoroaniline
  • Reagents : Acetic anhydride, triethylamine (base), dichloromethane (solvent).
  • Conditions : 0–20°C, yielding N-acetyl-3-fluoroaniline with >98% conversion.
Step 2: Chlorination at Positions 4 and 6
  • Reagents : Chlorosulfonic acid (ClSO₃H) or Cl₂ with FeCl₃ catalysis.
  • Mechanism : Sulfonation directs chlorination meta to the acetyl group, achieving 4,6-dichloro-N-acetyl-3-fluoroaniline .
  • Yield : 73.4% after recrystallization.
Step 3: Bromination at Position 2
  • Reagents : Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) for electrophilic bromination.
  • Conditions : 70–75°C, 5–8 hours, yielding 2-bromo-4,6-dichloro-N-acetyl-3-fluoroaniline .
Step 4: Deprotection
  • Reagents : Hydrochloric acid (HCl) hydrolysis to remove the acetyl group.
  • Purity : 98.6% after drying.

One-Pot Halogenation via Directed Metalation

Recent advancements utilize directed ortho-metalation (DoM) to bypass protection steps:

Lithium-Halogen Exchange
  • Substrate : 3-Fluoroaniline treated with LDA (lithium diisopropylamide).
  • Halogenation : Sequential addition of Cl₂ and Br₂ at -78°C, exploiting the ortho-directing effect of the lithium amide intermediate.
  • Yield : 68–72%, with challenges in regioselectivity.
Table 2: Comparative Efficiency of Synthetic Routes
Method Yield (%) Purity (%) Scalability
Protection-Halogenation 73.4 98.6 High
Directed Metalation 68–72 95.2 Moderate

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : Dichloroethane minimizes side reactions during bromination.
  • Catalysts : FeCl₃ enhances chlorination efficiency but requires careful temperature control to avoid over-chlorination.

Waste Management and Cost Analysis

  • Byproducts : Sulfonic acid derivatives from chlorosulfonation require neutralization with Na₂SO₃.
  • Cost Drivers : Bromine and chlorosulfonic acid account for 60% of raw material expenses.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dichloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key structural and physical differences between 2-bromo-4,6-dichloro-3-fluoroaniline and its analogs.

Compound Substituents Molecular Formula Melting Point (°C) Boiling Point (°C) Key References
2-Bromo-4,6-dichloro-3-fluoroaniline 2-Br, 4,6-Cl, 3-F C₆H₂BrCl₂FN Not reported Not reported Inferred
2-Bromo-4,6-dinitroaniline 2-Br, 4,6-NO₂ C₆H₃BrN₃O₄ Not reported Not reported
2-Bromo-4,6-difluoroaniline 2-Br, 4,6-F C₆H₃BrF₂N 79–80 281
4-Bromo-2,6-dichloroaniline 4-Br, 2,6-Cl C₆H₄BrCl₂N 85–86 Not reported

Key Observations :

  • Nitro groups (e.g., in 2-bromo-4,6-dinitroaniline) increase polarity, leading to adsorption issues in GC analysis and higher mutagenicity .
  • Fluorine substituents (e.g., in 2-bromo-4,6-difluoroaniline) lower melting points compared to chlorinated analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .
  • The 3-fluoro substituent in the target compound may enhance electronic effects, influencing its reactivity in electrophilic substitution reactions.
Toxicological and Environmental Impact
  • 2-Bromo-4,6-dinitroaniline : Demonstrated mutagenicity in bioluminescent Salmonella assays and detected in household dust, highlighting environmental persistence . Exceeds REACH limits (282 µg/g vs. 30 µg/g), posing skin sensitization risks .
  • 4-Bromo-2,6-dichloroaniline : Classified as an irritant (R22-36/37/38), requiring stringent handling protocols .

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